Bis(2-ethoxyethyl) adipate

Description

Contextualization within Ester Plasticizer Research

Ester plasticizers are a major class of additives used to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). ontosight.aiscribd.com The plasticizer market and associated academic research have historically been dominated by phthalate (B1215562) esters, which were first established for this purpose in the 1920s. researchgate.net However, growing concerns over the potential for certain phthalates to migrate from polymer matrices and their classification as endocrine disruptors have propelled research into safer alternatives. researchgate.netebr.or.kr

Within this context, adipate (B1204190) esters, including compounds like Bis(2-ethylhexyl) adipate (DEHA) and Bis(2-ethoxyethyl) adipate, have emerged as significant subjects of investigation. ebr.or.krchemicalbook.com Adipates are generally characterized by good compatibility with PVC, low volatility, and improved low-temperature performance in finished products. ontosight.ai Research often focuses on comparing the efficacy and migration stability of these alternative plasticizers against traditional phthalates, aiming to develop new materials for sensitive applications such as food packaging, medical devices, and children's toys. researchgate.netresearchgate.net this compound is situated within this research landscape as a specialty plasticizer, whose ether groups may influence its compatibility, plasticizing efficiency, and interaction with polymer chains in ways that differ from simple alkyl adipates. acs.org

Historical Trajectory of Academic Inquiry on Adipate Esters

Academic interest in adipate esters as plasticizers grew substantially in the latter half of the 20th century, largely as a reaction to the questions arising around phthalates. researchgate.net Initial studies centered on widely used adipates like DEHA, establishing their fundamental properties and performance in PVC. who.int Research programs were designed to understand their synthesis, typically through the esterification of adipic acid, and to characterize their physical properties and plasticizing effects. chemicalbook.comacs.org

As analytical techniques became more sophisticated, the focus of academic inquiry expanded to include the migration of adipate esters from packaging into foodstuffs and their metabolic pathways. who.intacs.org For instance, studies on DEHA detailed its hydrolysis to mono(2-ethylhexyl)adipate (MEHA) and subsequent excretion in animal models. who.int This body of work established adipates as viable, lower-toxicity alternatives to many phthalates. More recent academic work has explored novel synthesis routes, including biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B, to produce adipate esters under milder, more environmentally benign conditions. researchgate.net The investigation of this compound follows this trajectory, building upon the foundational knowledge of more common adipates while exploring the specific attributes conferred by its ethoxyethyl groups.

Rationale for Continued Scholarly Investigation of this compound

Continued scholarly investigation into this compound is driven by several key factors. The primary rationale remains the ongoing search for high-performance, safe plasticizers. The compound's molecular structure suggests it may offer a unique balance of properties. The ether functionalities can increase polarity compared to simple alkyl esters, potentially improving compatibility with certain polymers and influencing the final mechanical properties of the material. scribd.com

A distinct and significant area of modern research is in atmospheric science. This compound has been used in laboratory studies as a proxy for secondary organic aerosol (SOA) material. acs.orgresearchgate.netresearchgate.net These investigations explore the phase behavior of atmospheric particles, which is crucial for accurately modeling aerosol effects on climate and air quality. researchgate.netresearchgate.net Studies have examined how this compound, with its specific oxygen-to-carbon ratio (O/C = 0.42), mixes with proxies for primary organic aerosols (POA), revealing complex phase separation behaviors. acs.orgresearchgate.net This application in atmospheric chemistry provides a strong, parallel rationale for its continued study, entirely separate from its role as a plasticizer. Furthermore, like many ethers, it is listed in academic and safety literature as a potential peroxide-forming chemical, necessitating an understanding of its stability and handling requirements over time. arizona.eduberkeley.eduhawaii.eduoregonstate.edufit.eduewu.edu

Current Gaps and Future Avenues in this compound Research

Despite its relevance, academic literature on this compound is less extensive than for its more common analog, DEHA. This points to several gaps in the current body of knowledge. While its fundamental physical properties are documented, a comprehensive public database of its performance characteristics in a wide range of polymers is lacking. Detailed studies on its migration rates from PVC and other polymers under various conditions, comparable to the extensive data available for DEHA, are not as prevalent.

Future research avenues are therefore numerous. There is a clear need for more in-depth toxicological and metabolic studies to build a safety profile as robust as that of other established plasticizers. In polymer science, future work could focus on its application in novel polymer blends and bioplastics, where its specific compatibility characteristics might be advantageous. Exploring and optimizing green synthesis routes, such as the biocatalytic methods mentioned for other adipates, would align with the broader push for sustainable chemistry. In atmospheric science, further investigation into its role in aerosol phase separation, its photochemical degradation pathways, and its potential contribution to SOA formation under real-world conditions remains a critical area for future inquiry. acs.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | bis(2-ethoxyethyl) hexanedioate | nih.gov |

| Molecular Formula | C14H26O6 | ontosight.ai |

| Molecular Weight | 290.37 g/mol | ontosight.ai |

| CAS Number | 109-44-4 | nih.gov |

| Density | ~0.99 g/cm³ at 20°C | ontosight.ai |

| Appearance | Oily Liquid | ontosight.ai |

| Water Solubility | 0.93 g/L |

| Oxygen-to-Carbon Ratio | 0.42 | acs.org |

Table 2: Investigated Synthesis Methods for Adipate Esters

| Method | Catalyst | Temperature | Solvent | Reported Yield/Purity | Source |

|---|---|---|---|---|---|

| Academic Laboratory | None (uses water trap) | Reflux | Solventless | 64% (mean yield) | acs.org |

| Industrial Method | Sulfuric acid | Boiling under vacuum | None | 99.5% purity |

| Biocatalytic Method | Candida antarctica lipase B | 45°C | Cyclohexane | 66% | |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-ethoxyethanol (B86334) |

| Adipic acid |

| Benzylbutyl phthalate (BBP) |

| This compound |

| Bis(2-ethylhexyl) adipate (DEHA) |

| Butylated hydroxytoluene (BHT) |

| Cyclohexene |

| Dibutyl phthalate (DBP) |

| Dimethyl phthalate (DMP) |

| Diphenylamine |

| Glycerol (B35011) |

| Hydroquinone |

| Mono(2-ethoxyethyl) adipate |

| Mono(2-ethylhexyl)adipate (MEHA) |

| Polyvinyl alcohol (PVA) |

| Polyvinyl chloride (PVC) |

| Sodium borohydride |

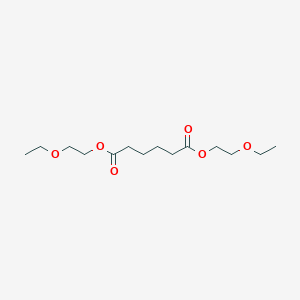

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEMMCIKSMMBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCCCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059371 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-44-4 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(2-ETHOXYETHYL)ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Derivatization Studies of Bis 2 Ethoxyethyl Adipate

Methodological Advancements in Adipate (B1204190) Ester Synthesis

Recent research in the synthesis of adipate esters, including bis(2-ethoxyethyl) adipate, has led to significant methodological improvements. These advancements focus on novel catalytic approaches, the use of biocatalysts, innovative energy sources like microwaves, and the integration of sustainable and green chemistry principles to create more efficient and environmentally benign processes.

Catalytic Esterification Research

The traditional synthesis of adipate esters involves the esterification of adipic acid with the corresponding alcohol, often utilizing an acid catalyst. Research in this area is focused on developing more effective and reusable catalysts to improve yield and selectivity. For instance, solid acid catalysts like Amberlyst 15 have been successfully employed in the esterification of adipic acid with alcohols, demonstrating the potential for heterogeneous catalysis to simplify product separation and catalyst recycling sphinxsai.com.

Palladium-based catalysts have also shown high selectivity in the synthesis of adipate diesters from alternative starting materials. One study reported the design of a pyridyl-substituted bidentate phosphine (B1218219) ligand that, when coordinated with palladium, catalyzes the formation of adipate diesters from 1,3-butadiene, carbon monoxide, and an alcohol with 97% selectivity and 100% atom economy semanticscholar.org. This approach offers a more environmentally benign route compared to traditional methods that may rely on harsh oxidants semanticscholar.orgnih.gov.

Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Amberlyst 15 | Adipic acid, Methanol (B129727) | Heterogeneous catalyst, ease of separation | sphinxsai.com |

| Palladium with HeMaRaphos ligand | 1,3-Butadiene, CO, Butanol | High selectivity (97%), 100% atom economy | semanticscholar.org |

| Tetrabutyl titanate | Adipic acid, Ethylene (B1197577) glycol | Effective for polyesterification | researchgate.net |

Biocatalytic Synthesis Approaches

Biocatalytic methods, primarily using lipases, have emerged as a green alternative for the synthesis of adipate esters. These enzymatic approaches offer high selectivity under mild reaction conditions, often in solvent-free systems, which reduces environmental impact. researchgate.netnih.govoup.comgoogle.com

Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a widely studied and effective biocatalyst for the esterification of adipic acid with various alcohols. researchgate.netresearchgate.net Research has focused on optimizing reaction parameters such as temperature, enzyme amount, and substrate molar ratio to achieve high conversion yields. nih.govoup.com For example, in the synthesis of dioleyl adipate, a high conversion yield was achieved with a low enzyme amount (2.5% w/w) at 60°C in a solvent-free system nih.govoup.com. Response Surface Methodology (RSM) is a common statistical approach used to model and optimize these reaction conditions to maximize ester yield. researchgate.netgoogle.com The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the product and catalyst reuse over multiple cycles. google.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is an emerging technique that can significantly accelerate the rate of esterification reactions. nih.gov The use of microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times and potentially higher yields compared to conventional heating methods. nih.gov

In the context of adipate esters, bis(2-ethylhexyl) adipate has been used as a high-boiling point, moderately polar solvent in the microwave-assisted synthesis of nanoparticles, demonstrating its stability under rapid microwave heating. rsc.orgrsc.org This suggests its suitability for microwave-assisted synthesis protocols. Studies on the synthesis of other adipate esters, such as diethyl adipate, have demonstrated the feasibility of using microwave catalysis to optimize reaction conditions. researchgate.net The key advantage of this technique lies in its potential for process intensification, reducing energy consumption and reaction time. nih.gov For instance, in the enzymatic synthesis of other esters, microwave power has been shown to significantly increase the conversion rate at much shorter reaction times compared to conventional methods. nih.gov

Sustainable Synthesis Pathways and Green Chemistry Principles

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. epa.govinstituteofsustainabilitystudies.com This involves several key principles, including the use of renewable feedstocks, maximizing atom economy, and employing catalysts instead of stoichiometric reagents. epa.govsigmaaldrich.comacs.org

The principles of green chemistry are directly applicable to the esterification step as well. The use of biocatalysts (as discussed in 2.1.2) and solvent-free reaction conditions are prime examples of these principles in action. researchgate.netnih.govoup.com Furthermore, designing processes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core goal that can be achieved through carefully designed catalytic pathways. semanticscholar.orgacs.org

Table 2: Application of Green Chemistry Principles in Adipate Ester Synthesis

| Green Chemistry Principle | Application in Adipate Ester Synthesis | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of adipic acid from glucose or other biomass. | shef.ac.ukacs.orgsphericalinsights.com |

| Catalysis | Use of reusable heterogeneous catalysts or enzymes (lipases) to minimize waste. | sphinxsai.comresearchgate.netsigmaaldrich.com |

| Atom Economy | Designing synthetic routes (e.g., via palladium catalysis) that maximize the incorporation of reactants into the final product. | semanticscholar.orgacs.org |

| Safer Solvents and Auxiliaries | Conducting reactions in solvent-free systems to reduce pollution. | nih.govoup.com |

Reaction Kinetics and Thermodynamic Analysis in this compound Formation

Understanding the reaction kinetics and thermodynamics of this compound formation is essential for process optimization and reactor design. Kinetic studies typically investigate the effects of various parameters, such as temperature, catalyst concentration, and reactant molar ratio, on the rate of reaction.

For the esterification of adipic acid, kinetic models are often developed to describe the reaction behavior. A pseudo-homogeneous model was successfully used to represent the kinetics of adipic acid esterification with methanol over an Amberlyst 15 catalyst sphinxsai.com. In another study on the reaction between adipic acid and ethylene glycol catalyzed by tetrabutyl titanate, a second-order kinetic model was established researchgate.net. These models allow for the determination of important parameters like the activation energy, which for the methanol-adipic acid reaction was found to be 14.471 kJ/mol sphinxsai.com.

The reaction is reversible, and therefore, understanding the equilibrium is also crucial. mdpi.com The hydrogenation of trans,trans-muconic acid to adipic acid, a precursor, has been modeled using a dual-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of reactants onto the catalyst surface mdpi.com. Such models can provide deep insights into the reaction mechanism and help in overcoming equilibrium limitations to drive the reaction towards higher product yields. mdpi.comacs.org Thermodynamic parameters such as enthalpy and entropy changes can also be determined from these studies, providing a complete picture of the reaction's feasibility and spontaneity under different conditions. researchgate.net

Purification and Isolation Methodologies for High-Purity Adipate Esters

Achieving high purity is critical for the final application of this compound. The purification process for adipate esters typically involves multiple steps to remove unreacted starting materials, catalysts, and any byproducts.

A common purification sequence after the initial esterification reaction includes a washing step to remove the acid catalyst and water-soluble impurities. This is often followed by a dealcoholysis step, typically involving vacuum distillation, to remove the excess alcohol which is often used to shift the reaction equilibrium. acs.orggoogle.com For instance, in the preparation of bis(2-ethylhexyl) adipate, the crude product is subjected to dealcoholysis after washing google.com.

For achieving very high purity, a final refining or finishing step may be employed. This can involve treating the crude ester with a mixture of finishing agents, such as calcium oxide, magnesium oxide, activated carbon, and silica (B1680970), to remove residual impurities and color google.com. The final step is typically filtration to yield the purified product google.com.

The purity of the final product is assessed using analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) is a standard method for determining the purity of adipate esters, with high-purity grades exceeding 99% . Other physical properties like the refractive index and density can also serve as secondary checks for purity . For trace analysis in various matrices, methods like gas chromatography-mass spectrometry (GC-MS) are employed .

Derivatization Strategies for Functionalized Adipate Analogues

The molecular structure of this compound offers several pathways for chemical modification to produce a diverse range of functionalized analogues. These derivatization strategies are primarily centered on the reactivity of the ester functional groups, enabling the introduction of new moieties that can significantly alter the compound's physicochemical properties. Such modifications are pivotal for tailoring adipate-based molecules for specialized applications, including the development of novel polymers and specialty chemicals. Key strategies for derivatization include transesterification, amidation for the synthesis of poly(ester-amides), and conversion into polyester (B1180765) polyols for polyurethane production.

Transesterification for Novel Adipate Esters

Transesterification is a prominent method for modifying this compound. This process involves the exchange of the 2-ethoxyethyl alcohol groups with other, often more complex or functionalized, alcohols. This reaction is typically catalyzed by acids, bases, or enzymes, with enzymatic catalysis gaining favor due to its high selectivity and milder reaction conditions.

Enzymes, particularly lipases like Candida antarctica lipase B (immobilized as Novozym 435), have demonstrated high efficiency in the synthesis and transesterification of adipate esters. nih.govresearchgate.netmdpi.com This biocatalytic approach allows for the synthesis of a wide array of symmetric and asymmetric adipate esters by carefully selecting the alcohol reactant. The use of functionalized alcohols can introduce features such as hydroxyl groups, additional ether linkages, or aromatic rings into the adipate structure. For instance, reaction with a diol in specific stoichiometric ratios can lead to the formation of oligoesters or polyester polyols.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield. Both chemical and enzymatic methods have been optimized for the production of various adipate diesters.

| Catalyst | Alcohol Reactant | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (Novozym 435) | n-Butanol, iso-Butanol, sec-Butanol | Solvent-free, 55°C, 135-250 min | >96% | nih.gov |

| Immobilized Candida antarctica lipase B | 2-Ethylhexan-1-ol | 50°C, 180 min, reduced pressure (6.7 kPa) | ~100% | mdpi.com |

| Triethylamine/H₂SO₄ (Ionic Liquid) | Butan-1-ol, 2-Ethylhexan-1-ol | 70–80°C, 4:1 alcohol to acid molar ratio | 99% | mdpi.com |

| p-Toluenesulfonic acid | Ethoxylated Butanol followed by Aliphatic Alcohols (Butyl, Hexyl, Octyl, Decyl) | Two-stage azeotropic esterification in toluene, 90-95°C | >80% | scispace.com |

Synthesis of Poly(ester-amides) via Amidation

A significant derivatization pathway for this compound is its reaction with diamines to form ester-amide linkages. This reaction opens the door to the synthesis of poly(ester-amides) (PEAs), a class of polymers that synergistically combines the properties of polyesters and polyamides. rsc.orgresearchgate.net The reaction typically involves the aminolysis of the ester groups, where the 2-ethoxyethanol (B86334) is displaced by a diamine, leading to the formation of amide bonds within the polymer backbone.

The synthesis can be controlled to produce PEAs with varying proportions of ester and amide groups, which in turn dictates the final properties of the material, such as thermal stability, crystallinity, and mechanical strength. researchgate.net For example, reacting this compound or a similar dimethyl adipate with a diamine like 1,4-diaminobutane (B46682) and a diol such as 1,4-butanediol (B3395766) through melt polycondensation can yield segmented poly(ester-amides). researchgate.net These polymers exhibit a micro-phase separated structure, with hard segments rich in amide bonds and flexible soft segments rich in ester bonds, imparting a combination of strength and flexibility. researchgate.net

| Adipate Precursor | Co-reactants | Synthesis Method | Resulting Functionalized Analogue | Reference |

|---|---|---|---|---|

| Dimethyl adipate | 1,4-Butanediol, Preformed bisamide-diol (from 1,4-diaminobutane and ε-caprolactone) | Melt Polycondensation | Segmented Poly(ester-amide) | researchgate.net |

| Adipoyl chloride (derived from adipic acid) | Glycolic acid, 1,6-Hexanediamine | Two-step Polycondensation | Aliphatic Poly(ester-amide) | rsc.org |

| Dimethyl adipate | 1,4-Butanediol, α,ω-Amino alcohol (from aminobutane and caprolactone) | Polycondensation | Novel Poly(ester-amide)s for electrospinning | rsc.org |

Formation of Polyester Polyols for Polyurethanes

This compound can serve as a building block for the synthesis of polyester polyols. These are oligomers with terminal hydroxyl groups, which are key precursors in the production of polyurethanes. mdpi.comgoogle.com The synthesis of these polyester polyols can be achieved through a transesterification reaction between this compound and a diol, such as 1,4-butanediol or ethylene glycol, under conditions that favor the formation of hydroxyl-terminated chains.

Alternatively, adipic acid itself can be reacted with a functional molecule like glycerol (B35011) carbonate to form an intermediate ester, which is then reacted with a diamine to produce non-isocyanate polyurethanes (NIPUs). mdpi.comnih.gov This highlights a versatile route starting from the fundamental adipic acid structure, which is the core of this compound. The resulting polyester polyols can then be reacted with diisocyanates to form polyurethanes, materials with a vast range of applications due to their diverse properties, from rigid foams to flexible elastomers. google.com The characteristics of the final polyurethane are heavily dependent on the molecular weight and structure of the polyester polyol precursor.

Sophisticated Analytical Methodologies for Bis 2 Ethoxyethyl Adipate Characterization and Detection

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental in the separation and quantification of Bis(2-ethoxyethyl) adipate (B1204190), particularly for trace analysis in complex mixtures. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-HRMS, GC-FID)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like Bis(2-ethoxyethyl) adipate. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the identification and quantification of this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides mass spectral data that can be used for structural elucidation and confirmation. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. nih.gov For instance, the experimental GC-MS data for this compound reveals prominent mass-to-charge ratio (m/z) peaks that are indicative of its structure. nih.gov

| m/z | Relative Intensity |

|---|---|

| 72 | 99.99 |

| 73 | 89.70 |

| 45 | 74.00 |

| 44 | 53.50 |

| 111 | 32.70 |

This table is based on experimental GC-MS data available in public databases. nih.gov

While specific research on Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for this compound is not widely published, this technique offers the advantage of high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments, which would provide a higher degree of confidence in its identification.

Gas Chromatography-Flame Ionization Detection (GC-FID) is another robust technique for the quantification of adipate esters. Although less specific than MS, the FID provides a response that is proportional to the mass of carbon in the analyte, making it a reliable tool for quantitative analysis once the compound has been identified. General methods for the analysis of adipate plasticizers by GC-FID have been developed and can be adapted for this compound.

Liquid Chromatography (LC) and Hyphenated Techniques (LC-MS, LC-DAD)

Liquid chromatography is particularly useful for the analysis of less volatile or thermally labile compounds. While specific applications for this compound are not extensively detailed in publicly available literature, the general principles of LC are applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is a suitable method for the analysis of adipates and other plasticizers in various samples. The development of an LC-MS method for this compound would involve optimizing the stationary phase, mobile phase composition, and MS parameters to achieve the desired sensitivity and selectivity.

Liquid Chromatography with a Diode-Array Detector (LC-DAD) allows for the acquisition of UV-Vis spectra of the eluting compounds. This can aid in the identification of analytes and the assessment of peak purity. For a compound like this compound, which contains chromophores, LC-DAD can be a valuable tool for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers rapid and cost-effective screening of various plasticizers, including adipates. akjournals.comresearchgate.net In HPTLC, a sample is applied to a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable solvent system. The separated components are visualized, often by using a fluorescent indicator and UV light. akjournals.com This method allows for the simultaneous analysis of multiple samples and standards on the same plate, enhancing throughput and ensuring repeatable results. akjournals.com While a specific HPTLC method for the quantitative analysis of this compound is not detailed in the available literature, established methods for other adipates can be adapted for its determination. akjournals.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. This information is crucial for confirming the compound's identity and assessing its purity. Spectral data for this compound is available in chemical databases. nih.gov

| Technique | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment (chemical shift), and the connectivity of adjacent protons (spin-spin coupling). |

| ¹³C NMR | Provides information on the number of different types of carbon atoms and their chemical environment, including the presence of carbonyl groups and different types of alkyl carbons. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key functional groups that can be identified include the C=O (carbonyl) stretch of the ester groups, the C-O stretch of the ester and ether linkages, and the C-H stretches of the alkyl chains. Vapor phase IR spectral data for this compound is available, which can be used for its characterization. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch (ester) | 1000-1300 |

| C-O stretch (ether) | 1070-1150 |

This table represents typical wavenumber ranges for the indicated functional groups.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the reliable quantification of this compound. The primary goal is to isolate the target analyte from the sample matrix, which can interfere with detection and analysis. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Ultrasonic Solvent Extraction

Ultrasonic-assisted extraction (UAE) is a highly efficient technique for extracting adipate esters from solid and semi-solid matrices. nih.govnih.gov This method utilizes high-frequency sound waves (typically 20 kHz to 100 MHz) to create acoustic cavitation in the solvent. nih.govhielscher.com The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of cell walls and enhanced mass transfer of the analyte from the sample into the solvent. nih.govnih.gov

The main advantages of UAE include reduced extraction times, lower solvent consumption, and higher extraction yields compared to conventional methods. hielscher.comhielscher.com For instance, a method developed for the related compound, bis(2-ethylhexyl) adipate (DEHA), in high-fat cheese samples successfully used an ultrasonic bath with hexane (B92381) as the solvent. This approach eliminated the need for a separate cleanup step to remove fat before analysis. acs.org The process is effective because the ultrasonic energy facilitates the penetration of the solvent into the sample matrix, efficiently dissolving the target plasticizers. acs.orgcheersonic.com

Column Chromatographic Separation

Following extraction, column chromatography is frequently employed as a cleanup step to separate this compound from co-extracted interfering compounds. This technique relies on the differential partitioning of sample components between a stationary phase packed in a column and a mobile phase that percolates through it. google.comresearchgate.net

For the analysis of plasticizers, including adipate esters, multi-layer columns are often effective. A common approach involves using dual-layer columns packed with materials like Florisil® and Bondesil PSA® to clean up sample extracts. researchgate.net The selection of the stationary phase is critical; for moderately to highly hydrophobic analytes like adipate esters, reversed-phase chromatography is often the preferred method. lcms.cz Columns with a C18 bonded ligand (L1 columns) are a suitable choice for this type of separation. lcms.cz The process effectively removes matrix components that could interfere with subsequent gas chromatography (GC) or liquid chromatography (LC) analysis, ensuring a cleaner extract and more accurate quantification. researchgate.net

Matrix Effects in Analytical Determination

The term "matrix" refers to all components within a sample other than the analyte of interest. wikipedia.org These components can significantly influence the analytical measurement, an issue known as the matrix effect. wikipedia.orgchromatographyonline.com In the analysis of this compound, particularly when using sensitive techniques like mass spectrometry (MS), matrix effects can cause signal suppression or enhancement. nih.govsciex.com This interference occurs when co-eluting matrix components affect the ionization efficiency of the target analyte in the MS source. sciex.com

For example, in the analysis of plasticizers in high-fat food samples, the presence of lipids is known to cause ion suppression, which can lead to underestimation of the analyte concentration or false negatives. nih.gov To account for these effects, analytical methods often incorporate matrix-matched calibration standards or use the standard addition method. wikipedia.org Quantifying the matrix effect is crucial for method development and is typically calculated by comparing the analytical response of the analyte in a neat solvent to its response in a sample extract. sciex.com

Method Validation and Quality Assurance in this compound Analysis

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, a thorough validation process is essential. This involves evaluating several key performance parameters to demonstrate the method's capabilities and limitations.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental for determining the sensitivity of a method.

For adipate esters, these limits vary depending on the sample matrix and the analytical technique employed. For example, a study on di-n-ethylhexyl adipate in physiological saline solutions using solid-phase microextraction (SPME) and gas chromatography reported satisfactory detection limits in the range of 0.18 to 0.75 µg/L. nih.gov In another study analyzing various plasticizers in foodstuffs, method limits of detection (mLODs) ranged from 0.001 to 2.08 ng/g. nih.gov For metabolites of DEHA in human urine, limits of quantification were established at 0.05 µg/L and 0.1 µg/L using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS). researchgate.net

| Parameter | Matrix | Analytical Technique | Value | Reference |

| LOD | Saline Solution | SPME-GC | 0.18 - 0.75 µg/L | nih.gov |

| mLOD | Foodstuffs | TFC-LC-MS/MS | 0.001 - 2.08 ng/g | nih.gov |

| LOQ | Human Urine | online-SPE-LC-MS/MS | 0.05 - 0.1 µg/L | researchgate.net |

Table 1: Examples of LOD and LOQ for Adipate Esters in Various Matrices.

Accuracy, Precision, and Robustness Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed through recovery studies, where a known quantity of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. For adipate plasticizers, methods have demonstrated average intraday recoveries ranging from 85.4% to 114.6% and interday recoveries from 83.6% to 118.5%. nih.gov Other validated methods for plasticizers show acceptable recoveries between 50% and 125%. nih.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). High precision indicates low random error. Analytical methods for adipates have reported %CV values for intraday precision between 2.5% and 11.3%, and for interday precision between 2.8% and 15.6%. nih.gov Other studies have achieved RSD values lower than 15.1% and 20%. nih.govnih.gov

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in temperature, solvent composition, or pH. This assessment provides an indication of the method's reliability during routine use.

| Parameter | Measurement | Typical Value Range | Reference |

| Accuracy | % Recovery | 83.6% - 118.5% | nih.gov |

| Precision | %CV / %RSD | 2.5% - 15.6% | nih.gov |

Table 2: Typical Accuracy and Precision Values for Adipate Ester Analysis.

Selectivity Evaluation

No specific data on the selectivity of analytical methods for this compound was found in the reviewed scientific literature.

Environmental Dynamics and Ecological Impact Research of Bis 2 Ethoxyethyl Adipate

Environmental Fate and Transport Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

No specific data on the biodegradation pathways of Bis(2-ethoxyethyl) adipate (B1204190) in aquatic or terrestrial ecosystems was found.

Photodegradation and Atmospheric Transformation Processes

No specific data on the photodegradation and atmospheric transformation of Bis(2-ethoxyethyl) adipate was found.

Leaching and Migration from Polymeric Materials into Environmental Compartments

No specific data on the leaching and migration of this compound from polymeric materials was found.

Partitioning Behavior in Environmental Media (Water, Sediment, Soil, Air, Biota)

No specific data on the environmental partitioning behavior of this compound was found.

Bioaccumulation and Biotransformation in Organisms

Aquatic Biota Studies

No specific studies on the bioaccumulation and biotransformation of this compound in aquatic biota were found.

Terrestrial Organism Studies

Research into the effects of Bis(2-ethylhexyl) adipate (DEHA) on terrestrial organisms has included studies on soil-dwelling invertebrates such as earthworms. oecd.org These studies are crucial for understanding the potential impact of the compound in terrestrial ecosystems. Ecotoxicological tests have been performed to determine the concentration at which DEHA becomes lethal to these organisms. The results from these tests indicate the acute toxicity of the compound in soil environments. oecd.org

One key study measured the lethal concentration (LC50), which is the concentration of a substance that is fatal to 50% of the test organisms over a specific period. For earthworms exposed to DEHA, the LC50 was reported as greater than 1000 mg/kg after a 7-day exposure and 865 mg/kg after a 14-day exposure. oecd.org

Table 1: Acute Toxicity of Bis(2-ethylhexyl) adipate in Earthworms

| Exposure Duration | LC50 (mg/kg) | Finding |

|---|---|---|

| 7 Days | >1000 | Indicates low acute toxicity over a one-week period. oecd.org |

Ecological Risk Assessment Methodologies

The ecological risk assessment for chemical substances like Bis(2-ethylhexyl) adipate involves a structured framework to evaluate potential adverse effects on the environment. This process begins with hazard identification, which reviews available toxicity data for the chemical. cpsc.gov For DEHA, this includes evaluating its effects on various organisms and its classification by regulatory bodies. For instance, the US Environmental Protection Agency (US EPA) has classified DEHA as a Class C Carcinogen, indicating it is a possible human carcinogen based on observed increases in liver tumors in female mice. industrialchemicals.gov.au

Following hazard identification, a quantitative assessment of exposure and risk is performed. cpsc.gov This step estimates the extent to which ecosystems might be exposed to the substance and characterizes the potential for harm. A key methodology in aquatic risk assessment is the derivation of a Predicted No-Effect Concentration (PNEC). oecd.org The PNEC is an estimate of the concentration below which unacceptable effects are unlikely to occur. For DEHA, a PNEC of 0.0035 mg/L has been established for aquatic environments, derived by applying an assessment factor to chronic toxicity data from daphnid studies. oecd.org This value serves as a benchmark for assessing the risk posed by measured environmental concentrations of the chemical. oecd.org Regulatory frameworks, such as the Federal Hazardous Substances Act (FHSA) in the United States, use this two-part approach of assessing toxicity and potential exposure to determine if a substance poses a significant risk. cpsc.gov

Pollution Prevention and Control Strategies in Industrial Emissions

Strategies to prevent and control industrial emissions of Bis(2-ethylhexyl) adipate focus on minimizing its release into the environment during manufacturing and use. canada.canj.gov These strategies encompass a range of practices, from procedural and management systems to specific engineering controls. canada.canj.gov

One approach is the implementation of formal environmental management systems, such as obtaining an ISO 14001 certification, which provides a framework for managing environmental impacts. canada.ca Facilities have also reported implementing pollution prevention (P2) plans and activities to reduce releases. canada.ca

Specific control measures are recommended to reduce hazardous exposures in the workplace and limit emissions. nj.gov Engineering controls are a primary method, including the enclosure of operations where DEHA is used and the installation of local exhaust ventilation at the site of chemical release. nj.gov Process modifications, such as automatically pumping the liquid chemical from storage to process containers, can also significantly reduce the potential for spills and fugitive emissions. nj.gov Regular inspections of equipment and infrastructure are maintained to manage potential environmental concerns, including effluent quality and waste management. canada.ca In situations where releases occur, it may be necessary to contain and dispose of the material as a hazardous waste, following specific recommendations from environmental protection agencies. nj.gov

Table 2: Industrial Pollution Prevention and Control Strategies for Bis(2-ethylhexyl) adipate

| Strategy Category | Specific Action | Description |

|---|---|---|

| Management Systems | ISO 14001 Certification | Implements a certified environmental management system to control environmental impacts. canada.ca |

| Pollution Prevention (P2) Plans | Establishes formal plans and activities aimed at reducing the generation and release of pollutants. canada.ca | |

| Engineering Controls | Enclose Operations | Contains processes that use the chemical to prevent its release into the surrounding environment. nj.gov |

| Local Exhaust Ventilation | Captures emissions at the source before they can disperse into the workplace or atmosphere. nj.gov | |

| Automated Pumping | Uses automated systems to transfer the liquid from drums or storage, minimizing spills and worker exposure. nj.gov |

| Process Modifications | Scheduled Inspections | Maintains a regular schedule of inspections for effluent quality, dust abatement, and waste management to address potential environmental issues proactively. canada.ca |

Advanced Toxicological and Mechanistic Research on Bis 2 Ethoxyethyl Adipate

Cellular and Molecular Mechanisms of Action

Peroxisome Proliferation and Associated Responses

Bis(2-ethylhexyl) adipate (B1204190) (DEHA) is recognized as a peroxisome proliferator in rodents. This class of chemicals induces a predictable set of pleiotropic responses in the liver, beginning with hepatomegaly (liver enlargement) and a significant increase in the number and size of peroxisomes within hepatocytes. cpsc.govnih.govwho.int The primary mechanism is mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. industrialchemicals.gov.au

Upon administration, DEHA causes a dose-dependent induction of hepatic peroxisomal fatty acid β-oxidation. nih.govnih.gov This is demonstrated by the increased activity of key enzymes, such as cyanide-insensitive palmitoyl-CoA oxidation and microsomal lauric acid 12-hydroxylase. nih.gov The proliferation of peroxisomes and the induction of these associated enzymes are considered hallmark responses to DEHA exposure in susceptible species like rats and mice. cpsc.govepa.gov Studies have shown that the magnitude of peroxisome proliferation induction by DEHA is similar in both rats and mice. nih.gov

Oxidative Stress Induction and DNA Damage Pathways

A key consequence of sustained peroxisome proliferation is the induction of oxidative stress. nih.gov The mechanism involves a significant increase in the activity of hydrogen peroxide (H₂O₂)-generating enzymes, particularly acyl-CoA oxidase, which is part of the peroxisomal fatty acid β-oxidation system. oup.comoup.com While the production of H₂O₂ increases dramatically, the activity of H₂O₂-degrading enzymes like catalase is only modestly elevated. oup.comoup.com This imbalance leads to an excess of intracellular reactive oxygen species (ROS), which can damage cellular components, including DNA. nih.gov

This process is considered an indirect, non-genotoxic mechanism of carcinogenesis. nih.gov DEHA itself does not directly bind to or damage DNA. nih.gov Instead, the persistent oxidative stress is thought to act as an endogenous initiator of neoplastic transformation. epa.gov Evidence for oxidative DNA damage has been observed in studies measuring biomarkers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG). In one study, increased levels of 8-OH-dG were found in the liver DNA of rats treated with DEHA, supporting the hypothesis that oxidative damage occurs in the target organ for carcinogenicity. nih.gov

Modulation of Hepatocellular Proliferation and Apoptosis

Exposure to peroxisome proliferators like DEHA leads to liver enlargement, which is attributed to both hepatocellular hypertrophy (increase in cell size) and hyperplasia (increase in cell number). cpsc.govoup.com An initial, immediate mitogenic effect results in a burst of replicative DNA synthesis within the first few days of exposure. nih.govoup.com This early proliferative response typically subsides but can, in some cases, persist throughout the duration of the chemical's administration. who.intnih.gov

Studies comparing the effects of DEHA in rats and mice have revealed important species differences in this proliferative response. In mice, DEHA can cause a sustained stimulation of replicative DNA synthesis at certain dose levels. nih.gov In contrast, after an initial increase, the rate of cell replication in rats returns to normal levels despite continued treatment. nih.gov This sustained hepatocellular proliferation in mice is believed to be a critical factor in promoting the development of liver tumors, as it increases the likelihood of fixing mutations that may arise from oxidative DNA damage. nih.govoup.com Furthermore, research into related compounds suggests that peroxisome proliferators may also inhibit apoptosis (programmed cell death), which could allow cells with genetic damage that would normally be eliminated to survive and proliferate. oup.com

In Vitro Metabolism and Metabolite Identification

The metabolism of DEHA has been investigated using in vitro systems, such as human liver microsomes. The primary metabolic pathway begins with the hydrolysis of the parent diester, DEHA, into its monoester, mono-2-ethylhexyl adipate (MEHA). nih.govnih.gov MEHA is considered a specific biomarker for DEHA exposure. nih.govnih.gov

MEHA undergoes further metabolism. It can be rapidly hydrolyzed to adipic acid, which is typically the major, though non-specific, metabolite found. cpsc.govnih.govnih.gov Additionally, MEHA can be oxidized to form other specific metabolites. Through analysis of mass spectrometric fragmentation patterns, two such oxidative metabolites have been tentatively identified: mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA). nih.govnih.gov These oxidative products are analogous to the well-characterized metabolites of di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.gov

| Metabolite Name | Abbreviation | Metabolic Pathway | Biomarker Specificity |

|---|---|---|---|

| Mono-2-ethylhexyl adipate | MEHA | Hydrolysis of parent compound (DEHA) | Specific |

| Adipic acid | AA | Hydrolysis of MEHA | Non-specific |

| Mono-2-ethylhydroxyhexyl adipate | MEHHA | Oxidation of MEHA | Specific (tentatively identified) |

| Mono-2-ethyloxohexyl adipate | MEOHA | Oxidation of MEHA | Specific (tentatively identified) |

Carcinogenesis Research and Non-Genotoxic Mechanisms

DEHA is considered a non-genotoxic carcinogen, meaning it does not cause cancer by directly mutating genes. nih.govwho.int The weight of evidence indicates that its carcinogenic potential is linked to the secondary mechanisms of peroxisome proliferation, oxidative stress, and sustained cell proliferation. industrialchemicals.gov.aunih.gov This mode of action is characteristic of many peroxisome proliferators, which are known to induce liver tumors in rodents after long-term exposure. nih.govepa.gov The International Agency for Research on Cancer (IARC) has evaluated DEHA and concluded it is not classifiable as to its carcinogenicity to humans (Group 3). who.intwikipedia.org

Species-Specific Hepatic Tumorigenesis Patterns

Chronic bioassays have revealed distinct, species-specific patterns of carcinogenicity for DEHA.

In Mice: DEHA is carcinogenic in B6C3F1 mice. nih.govnih.gov Long-term dietary administration led to increased incidences of liver tumors. Specifically, it was found to cause hepatocellular adenomas in male mice and hepatocellular carcinomas in female mice. nih.govnih.gov The development of these tumors is strongly correlated with the sustained stimulation of hepatocyte replication observed in this species. nih.gov

In Rats: In contrast, under similar study conditions, DEHA was not found to be carcinogenic for F344 rats of either sex. who.intnih.gov There was no treatment-related increase in the incidence of liver tumors or tumors at any other site. who.intnih.gov This lack of carcinogenicity in rats aligns with the observation that while DEHA does induce peroxisome proliferation in this species, it does not cause a sustained increase in hepatocellular proliferation. nih.gov

This species difference is a critical aspect of DEHA's toxicological profile. The proposed mechanism suggests that because the expression of PPARα is much lower in humans than in mice, the carcinogenic response observed in rodents may not be relevant to humans. industrialchemicals.gov.au

| Species | Carcinogenic Outcome | Primary Tumor Type | Associated Mechanistic Finding |

|---|---|---|---|

| Mouse (B6C3F1) | Carcinogenic | Hepatocellular Adenomas and Carcinomas | Sustained stimulation of replicative DNA synthesis |

| Rat (F344) | Not Carcinogenic | No treatment-related increase in tumors | Lack of sustained stimulation of replicative DNA synthesis |

Evaluation of DNA-Damaging Potential (Genotoxicity Assays)

There is a notable absence of specific studies in the available scientific literature evaluating the DNA-damaging potential of Bis(2-ethoxyethyl) adipate through standard genotoxicity assays. Research into whether this compound can induce gene mutations, chromosomal aberrations, or other forms of DNA damage has not been identified.

Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation in Carcinogenesis

No specific research was found that investigates the role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation in potential carcinogenesis related to this compound. The mechanism by which some plasticizers induce rodent liver tumors involves the activation of PPARα, but studies linking this compound to this specific pathway are not present in the available literature.

Reproductive and Developmental Toxicology Investigations

Detailed investigations into the reproductive and developmental toxicity of this compound are not available in the reviewed scientific reports.

Effects on Fertility and Reproductive Parameters

Specific studies detailing the effects of this compound on male or female fertility, reproductive organ weights, mating performance, or other key reproductive parameters could not be located in the public domain.

Developmental Anomalies and Fetal Outcome Studies

There is no available research from fetal outcome studies that would detail potential developmental anomalies, teratogenic effects, or impacts on postnatal survival and development following exposure to this compound.

Endocrine Disruption Research

While some plasticizers are known endocrine disruptors, specific research evaluating the potential for this compound to interfere with the endocrine system is not available. Studies assessing its ability to interact with estrogenic, androgenic, or thyroid pathways have not been identified.

Systemic Organ Toxicity Research (e.g., Liver, Kidney, Adrenal Gland)

While general toxicity information may exist, detailed research focusing on the specific systemic toxicity of this compound in key organs such as the liver, kidney, and adrenal glands following repeated or long-term exposure is not present in the reviewed literature. Reports on effects like changes in organ weight, histopathological alterations, or serum chemistry markers specific to this compound are not available.

Regulatory Science and Risk Assessment Frameworks for Bis 2 Ethoxyethyl Adipate

Toxicological Data Utilization in Regulatory Decision-Making

Specific toxicological studies on Bis(2-ethoxyethyl) adipate (B1204190) that inform regulatory decisions are not extensively documented in publicly accessible literature. Regulatory frameworks, such as those implemented by the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), rely on a comprehensive suite of toxicological data to assess a chemical's potential risk. This typically includes studies on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive and developmental effects.

For Bis(2-ethoxyethyl) adipate, the available information is largely limited to hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to notifications to the ECHA C&L Inventory, the substance is classified with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) nih.gov. It is also noted as a potential peroxide-forming chemical, which is relevant for laboratory and industrial handling safety nih.govfit.edu.

Exposure Assessment Methodologies and Environmental Modeling

Comprehensive exposure assessments and environmental modeling for this compound are not detailed in the available scientific and regulatory literature. Exposure assessment is a critical component of risk characterization, involving the evaluation of the sources, pathways, routes, and magnitude of human and environmental exposure to a chemical.

Standard methodologies for other plasticizers often involve:

Environmental Monitoring: Detecting and quantifying the chemical in various environmental media like air, water, and soil. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are standard for adipate ester analysis .

Migration Studies: Measuring the rate at which the plasticizer leaches from consumer products (e.g., food packaging, medical devices) into food, liquids, or upon direct contact.

Biomonitoring: Measuring the substance or its metabolites in human tissues or fluids (e.g., urine, blood) to determine internal exposure levels.

Environmental Fate Modeling: Using computer models to predict how the chemical will behave in the environment—its persistence, potential for bioaccumulation, and degradation pathways.

For this compound, the specific data needed to populate these models and assessments are sparse. Its inclusion in various chemical hygiene plans primarily focuses on occupational exposure controls in a laboratory setting, such as handling in fume hoods and using personal protective equipment, rather than broad environmental or consumer exposure scenarios oregonstate.edumtech.eduusda.govoregonstate.edugvsu.educornell.edutmcc.edusoka.edu.

Research and Development of Safer Alternatives and Substitute Plasticizers

The search for safer plasticizers is a significant area of research, driven by health and environmental concerns over traditional phthalates pishrochem.com. This has led to the increased use of alternative plasticizers, including adipates, though it also raises concerns about "regrettable substitution," where a hazardous chemical is replaced by another that is later found to be similarly harmful acs.org. There is a general lack of toxicological and environmental impact studies for many alternative plasticizers acs.orgnih.gov.

Adipate esters are often considered lower-toxicity alternatives to many phthalates . However, the focus of innovation is increasingly on developing plasticizers that are not only non-toxic but also derived from renewable sources and less prone to migration.

Key areas of research and development for safer alternatives include:

Citrate (B86180) Esters: Derived from citric acid, compounds like acetyl tributyl citrate (ATBC) are biodegradable and considered safe for sensitive applications such as food packaging, medical devices, and toys pishrochem.comsu.se.

Polymeric Plasticizers: These are larger molecules, such as polyester (B1180765) adipates, with high molecular weights. Their size significantly reduces their ability to migrate from the polymer matrix, lowering potential exposure pishrochem.com.

Bio-based Plasticizers: A growing field focuses on plasticizers derived from renewable resources like vegetable oils. Epoxidized soybean oil (ESBO), for example, is a bio-based plasticizer that also improves the thermal stability of PVC pishrochem.com.

Terephthalates and Cyclohexanoates: Compounds such as di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) are now widely used as substitutes for phthalates in applications from medical devices to toys pishrochem.comsu.seresearchgate.net.

The development and adoption of these alternatives are driven by regulatory pressure, market demand for "greener" products, and a growing understanding of the potential risks associated with chemical additives in plastics pishrochem.com.

Table of Alternative Plasticizers

| Class | Example Compound | Key Characteristics | Common Applications |

| Citrate Esters | Acetyl tributyl citrate (ATBC) | Biodegradable, considered safe for food contact. | Food packaging, medical tubing, toys. |

| Polymeric Plasticizers | Polyester adipates | High molecular weight, low migration. | PVC applications requiring high stability. |

| Bio-based Plasticizers | Epoxidized soybean oil (ESBO) | Derived from renewable resources, improves thermal stability. | Food packaging, PVC stabilization. |

| Terephthalates | Di(2-ethylhexyl) terephthalate (DEHT) | Lower migration and toxicity compared to some phthalates. | Food packaging, medical devices. |

| Cyclohexanoates | 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) | Extensively assessed for sensitive applications. | Toys, medical devices, food contact materials. |

Interdisciplinary and Future Research Directions for Bis 2 Ethoxyethyl Adipate

Integration with Materials Science for Novel Polymer Applications

Bis(2-ethoxyethyl) adipate's role as a plasticizer is its primary application in materials science. Adipate (B1204190) esters are generally characterized by their good compatibility with polymers like polyvinyl chloride (PVC), low volatility, and their ability to improve the performance of the final product at low temperatures . This compound also possesses good thermal stability and low volatility, making it suitable for high-temperature applications cymitquimica.com.

Future research could focus on its use in innovative materials. A key area of investigation is the incorporation of this compound into novel polymer blends and bioplastics, where its specific properties might offer unique advantages . For instance, it has been identified as a potential plasticizer in the formulation of 3D-printable biocomposites, which are used in the medical field for applications like treating bone defects google.com.

Beyond polymer applications, its chemical properties have found use in atmospheric science research. In studies of atmospheric aerosols, this compound has been used as a proxy for secondary organic aerosol (SOA) material. This is due to its specific oxygen-to-carbon ratio (O/C = 0.42) and the presence of ether functionalities in its structure, which are relevant for modeling the phase behavior of atmospheric particles acs.org.

| Application Area | Specific Use/Research Finding | Source |

| Polymer Science | Plasticizer for PVC, improving low-temperature performance. | |

| High-Temperature Applications | Suitable due to good thermal stability and low volatility. | cymitquimica.com |

| Biomaterials | Potential plasticizer in 3D-printable biocomposites for medical use. | google.com |

| Atmospheric Science | Used as a scientific proxy for Secondary Organic Aerosol (SOA) in climate research. | acs.org |

Advanced Biomonitoring Studies

Currently, there is a significant lack of specific data and published studies on the advanced biomonitoring of this compound in human or animal subjects. Research into the metabolic pathways and excretion of this specific compound appears to be a major data gap.

For context, biomonitoring studies for other more prevalent adipate esters, such as Di(2-ethylhexyl) adipate (DEHA), have focused on identifying their metabolites in urine. Typically, these adipate esters are hydrolyzed in the body to their corresponding monoesters—for example, mono(2-ethylhexyl) adipate (MEHA) in the case of DEHA—which are then excreted . A similar metabolic pathway could be hypothesized for this compound, but dedicated studies are required to identify and quantify its specific metabolites for use as biomarkers of exposure.

Computational Toxicology and In Silico Modeling in Adipate Research

There is a notable absence of specific in silico modeling or computational toxicology studies for this compound. The lack of toxicological data is a common issue for many emerging alternative plasticizers nih.govacs.org.

In the absence of direct studies, computational methods provide a pathway for preliminary risk assessment. One proposed approach involves using Structure-Activity Relationship (SAR) models to compare the toxicological profiles of structural analogs . For this compound, this could involve:

Comparative Modeling : Evaluating how changes in the ester chain (e.g., replacing the 2-ethoxyethyl group with methyl or butyl variants) affect predicted toxicity .

In Vitro Assays : Using cell-based tests, such as mitochondrial toxicity assays in HepG2 cells, to generate initial data .

Molecular Docking : Predicting how the molecule might interact with key metabolic enzymes, such as cytochrome P450, to understand its potential biological activity .

These in silico tools are crucial for prioritizing which of the many alternative plasticizers require more urgent and in-depth toxicological testing to avoid regrettable substitutions acs.org.

Synergistic and Antagonistic Effects with Other Environmental Contaminants

No specific research was identified regarding the synergistic or antagonistic effects of this compound when combined with other environmental contaminants. This represents a critical knowledge gap, as humans and ecosystems are typically exposed to complex mixtures of chemicals rather than single compounds. Assessing these interactions is a key challenge in modern toxicology and risk assessment.

Challenges and Emerging Research Questions in Adipate Research

The foremost challenge in research on this compound is the profound lack of publicly available scientific data across multiple disciplines. This is indicative of a broader issue with many emerging alternative plasticizers, where commercial use has outpaced toxicological and environmental research nih.govacs.org.

Key emerging research questions and future directions include:

Toxicity Profiling : A comprehensive toxicological evaluation is urgently needed to ensure that it is a safe alternative and not a "regrettable substitution" for previously used phthalates acs.org.

Environmental Fate and Behavior : Research is required to understand how this compound moves through and persists in different environmental compartments (air, water, soil) acs.org.

Green Chemistry : Exploring and optimizing sustainable synthesis routes, potentially using biocatalytic methods with enzymes, would align with the broader push for environmentally benign chemical production .

| Research Area | Key Challenge or Emerging Question | Source |

| Toxicology | Lack of data, raising concerns about "regrettable substitution." | acs.org |

| Environmental Science | Limited information on environmental fate, transport, and degradation. | acs.org |

| Atmospheric Chemistry | Need for further investigation into its role in aerosol formation and degradation. | |

| Materials Science | Exploring applications in novel bioplastics and advanced polymer blends. | |

| Green Chemistry | Development of sustainable and environmentally benign synthesis methods. |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Bis(2-ethoxyethyl) adipate in environmental samples?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is the standard methodology. EPA Method 506 specifies protocols for adipate ester analysis in water matrices, with detection limits as low as 100 µg/mL in isooctane. Calibration curves should be validated using certified reference standards to minimize matrix interference .

Q. How can researchers assess the purity of this compound for experimental use?

High-purity grades (>99%) are verified via gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards. Refractive index (n20/D ≈ 1.447) and density (0.925 g/mL at 20°C) are secondary physical validators. Batch-specific Certificates of Analysis (COA) should be reviewed for trace impurities .

Q. What are the key considerations for synthesizing this compound in laboratory settings?

The esterification of adipic acid with 2-ethoxyethanol typically employs acid catalysts (e.g., sulfuric acid) under controlled temperatures (100–150°C). Reaction progress is monitored via FTIR for carbonyl ester peaks (∼1730 cm⁻¹). Post-synthesis purification involves vacuum distillation (bp: 175°C at 2 mmHg) to remove unreacted monomers .

Advanced Research Questions

Q. How should researchers design toxicological studies to evaluate carcinogenicity risks?

Follow IARC protocols for oral administration in rodent models. For example, dose-response studies in mice (0.1–5% dietary exposure) over 24 months assess liver tumor incidence. Include negative controls and monitor for dominant lethal mutations via fertility assays. Note species-specific discrepancies: mice show higher sensitivity than rats .

Q. What methodologies are effective for analyzing this compound degradation in environmental matrices?

Biodegradation studies use OECD 301B guidelines with activated sludge inoculum. Quantify degradation intermediates (e.g., monoesters) via LC-MS/MS. Hydrolysis rates are pH-dependent, with faster breakdown under alkaline conditions (t½ < 7 days at pH 10). Photodegradation studies require simulated sunlight exposure and GC-FID analysis .

Q. How can structural analogs of this compound be evaluated for comparative toxicity?

Structure-activity relationship (SAR) models compare ester chain length and branching. For example, replace 2-ethoxyethyl groups with methyl or butyl variants. Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and molecular docking to predict interactions with metabolic enzymes like cytochrome P450 .

Q. How can conflicting data on species-specific carcinogenicity be resolved?

Discrepancies between rodent models (e.g., liver tumors in mice but not rats) may arise from differences in peroxisome proliferation receptor alpha (PPARα) activation. Conduct transcriptomic profiling of hepatic tissues and compare metabolic pathways (e.g., β-oxidation rates) across species. Validate findings with human cell lines .

Q. What experimental approaches are recommended for studying environmental persistence?

Use OECD 307 soil degradation tests under aerobic conditions. Monitor parent compound and metabolites (e.g., adipic acid) via GC-MS. For aquatic systems, measure adsorption coefficients (log Kow ≈ 8.2) to predict bioaccumulation potential in sediment-dwelling organisms .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Personal protective equipment (PPE) includes nitrile gloves and vapor-resistant goggles. Engineering controls (fume hoods) are mandatory due to low volatility (PAC-1: 27 mg/m³). Storage requires inert atmospheres (N₂) at 0–6°C to prevent ester hydrolysis .

Q. How can researchers align experimental designs with regulatory frameworks for chemical safety?

Adhere to IARC Group 3 guidelines (not classifiable as carcinogenic to humans) and EPA Method 506 validation criteria. Document all data for REACH compliance, including endocrine disruption potential via OECD TG 455 (estrogen receptor transactivation assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.